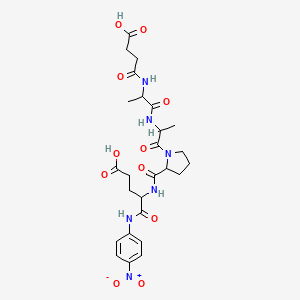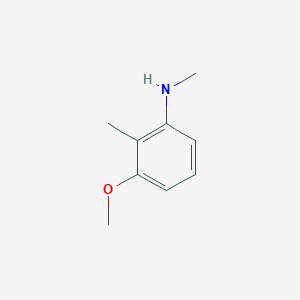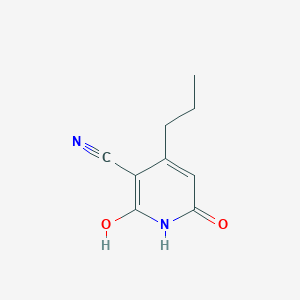
1,2-dioctanoyl-sn-glycero-3-phospho-(1'-Myo-inositol-3',4',5'-trisphosphate) (aMMoniuM salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) (ammonium salt) is a synthetic phosphoinositide derivative. This compound is a phospholipid, specifically a phosphatidylinositol trisphosphate, which plays a crucial role in cellular signaling pathways. It is often used in biochemical research to study signal transduction processes, particularly those involving phosphoinositide 3-kinases (PI3Ks) and related pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) typically involves multiple steps:
Starting Materials: The synthesis begins with glycerol and myo-inositol as the primary starting materials.
Acylation: Glycerol is acylated with octanoic acid to form 1,2-dioctanoyl-sn-glycerol.
Phosphorylation: The acylated glycerol is then phosphorylated to introduce the phospho group at the sn-3 position.
Inositol Attachment: Myo-inositol is phosphorylated to form inositol trisphosphate, which is then attached to the phosphorylated glycerol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale acylation and phosphorylation reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by phospholipases to release inositol trisphosphate and diacylglycerol.
Phosphorylation/Dephosphorylation: It can be phosphorylated or dephosphorylated by kinases and phosphatases, respectively, altering its signaling properties.
Common Reagents and Conditions
Phospholipases: Enzymes that hydrolyze phospholipids.
Kinases: Enzymes that add phosphate groups.
Phosphatases: Enzymes that remove phosphate groups.
Major Products
Inositol Trisphosphate (IP3): A second messenger involved in calcium signaling.
Diacylglycerol (DAG): A lipid that activates protein kinase C.
Applications De Recherche Scientifique
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) is widely used in scientific research:
Chemistry: Studying the synthesis and properties of phosphoinositides.
Biology: Investigating cellular signaling pathways, particularly those involving PI3Ks.
Medicine: Exploring its role in diseases such as cancer, where PI3K signaling is often dysregulated.
Industry: Used in the development of biochemical assays and as a research tool in drug discovery.
Mécanisme D'action
The compound exerts its effects by participating in cellular signaling pathways:
PI3K Pathway: It acts as a substrate for PI3Ks, which phosphorylate it to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Signal Transduction: PIP3 activates downstream signaling proteins such as AKT, leading to various cellular responses, including growth, survival, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphatidylinositol (4,5)-bisphosphate (PIP2): A precursor in the PI3K pathway.
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3): A product of PI3K activity.
Uniqueness
1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) is unique due to its specific acyl chain composition (octanoyl groups), which affects its solubility and interaction with proteins compared to longer-chain phosphoinositides .
Propriétés
Formule moléculaire |
C25H53NO22P4 |
|---|---|
Poids moléculaire |
843.6 g/mol |
Nom IUPAC |
azane;[3-[(2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl)oxy-hydroxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C25H50O22P4.H3N/c1-3-5-7-9-11-13-18(26)41-15-17(43-19(27)14-12-10-8-6-4-2)16-42-51(39,40)47-22-20(28)23(44-48(30,31)32)25(46-50(36,37)38)24(21(22)29)45-49(33,34)35;/h17,20-25,28-29H,3-16H2,1-2H3,(H,39,40)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38);1H3 |
Clé InChI |
IHEBAOZPGYEVIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)


![Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-](/img/structure/B12095407.png)





![2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12095440.png)

![2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B12095446.png)
![S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12095451.png)

